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Compound of Interest

Compound Name: Furazabol

Cat. No.: B1674276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of the anabolic-

androgenic steroid (AAS) Furazabol against other commercially available AAS, including

Stanozolol, Oxandrolone, and Metandienone. Due to the limited availability of direct

quantitative binding data for Furazabol, its profile is largely inferred from its structural analog,

Stanozolol. This document aims to consolidate the available data to assist researchers in

evaluating the selectivity and potential for off-target effects of these compounds.

Comparative Off-Target Binding Profile
The following table summarizes the available data on the relative binding affinity (RBA) of

Furazabol and its comparators to the primary androgen receptor (AR) and key off-target

steroid hormone receptors: the progesterone receptor (PR), estrogen receptor (ER),

glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). It is important to note the

significant gaps in the publicly available data for these compounds.
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Compound
Androgen
Receptor
(AR)

Progestero
ne Receptor
(PR)

Estrogen
Receptor
(ER)

Glucocortic
oid
Receptor
(GR)

Mineralocor
ticoid
Receptor
(MR)

Furazabol
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Stanozolol
~22% of

DHT[1]

Binds to

PR[1]

Activity via

ERα

reported[1]

Interacts with

low-affinity

GR binding

sites[2][3][4]

Data not

available

Oxandrolone

~0.3% of

metribolone[5

]

Data not

available

Data not

available

Antagonizes

GR signaling

(AR-

dependent)[6]

[7][8]

Data not

available

Metandienon

e

Strong

agonist[9]

No

progestogeni

c activity[9]

Moderate

estrogenic

activity (via

aromatization

)[9]

Data not

available

Data not

available

Note: The binding affinity of Furazabol is not well-documented in publicly accessible literature.

As a 17α-alkylated derivative of dihydrotestosterone (DHT) structurally similar to Stanozolol, it

is presumed to have a comparable binding profile, though this has not been experimentally

verified[10].

Experimental Protocols
The evaluation of a compound's binding affinity to steroid receptors is typically conducted

through in vitro assays. The two primary methods are competitive radioligand binding assays

and cell-based reporter gene assays.

Competitive Radioligand Binding Assay
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This assay measures the ability of a test compound to displace a radiolabeled ligand from its

receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory

constant (Ki) of a test compound for a specific receptor.

Materials:

Purified or recombinant steroid hormone receptors (AR, PR, ER, GR, MR)

Radiolabeled ligands (e.g., [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR, [³H]-

estradiol for ER, [³H]-dexamethasone for GR, [³H]-aldosterone for MR)

Test compounds (Furazabol and comparators)

Assay buffer

Scintillation fluid and counter

Procedure:

A constant concentration of the steroid hormone receptor and its corresponding radiolabeled

ligand are incubated in the assay buffer.

Increasing concentrations of the unlabeled test compound are added to the mixture.

The reaction is allowed to reach equilibrium.

The receptor-bound and free radioligand are separated (e.g., by filtration).

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

The IC50 value is determined by plotting the percentage of inhibition of radioligand binding

against the concentration of the test compound.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
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Cell-Based Steroid Receptor Transcriptional Activation
Assay
This assay measures the functional response (agonist or antagonist activity) of a compound

upon binding to a steroid receptor.

Objective: To determine the half-maximal effective concentration (EC50) for agonists or the

half-maximal inhibitory concentration (IC50) for antagonists.

Materials:

A suitable mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express

the receptor of interest.

Expression plasmids for the full-length human steroid hormone receptors (AR, PR, ER, GR,

MR).

A reporter plasmid containing a hormone response element (HRE) upstream of a reporter

gene (e.g., luciferase or β-galactosidase).

Cell culture medium and reagents.

Test compounds.

Lysis buffer and substrate for the reporter enzyme.

Luminometer or spectrophotometer.

Procedure:

Cells are co-transfected with the receptor expression plasmid and the reporter plasmid.

After an incubation period to allow for receptor expression, the cells are treated with

increasing concentrations of the test compound (for agonist testing) or with a fixed

concentration of a known agonist plus increasing concentrations of the test compound (for

antagonist testing).
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The cells are incubated for a sufficient period to allow for receptor activation and reporter

gene expression.

The cells are lysed, and the activity of the reporter enzyme is measured.

EC50 or IC50 values are determined by plotting the reporter gene activity against the

concentration of the test compound.

Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of anabolic-androgenic

steroids, the potential for off-target interactions, and a general workflow for evaluating these

interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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